Aglafoline

概要

説明

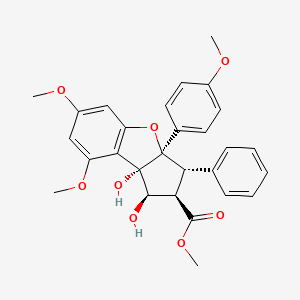

Aglafolin is a heterotricyclic compound based on a 2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan framework. It is substituted by hydroxy groups at positions C-1 and C-8b, a methoxycarbonyl group at C-2, a phenyl group at C-3, a 4-methoxyphenyl group at C-3a, and methoxy groups at C-6 and C-8 . Aglafolin is known for its role as a platelet aggregation inhibitor and is found in plants such as Aglaia elliptifolia and Aglaia odorata .

準備方法

The synthesis of Aglafolin involves several steps, typically starting with the extraction from natural sources like Aglaia elliptifolia. The compound can also be synthesized through a series of chemical reactions involving the formation of the benzo[b]cyclopenta[d]furan framework and subsequent substitutions at specific positions .

化学反応の分析

Stereochemical Assignment

The stereochemistry of Aglafoline is determined using NMR spectroscopy , particularly through NOE (Nuclear Overhauser Effect) correlations and coupling constants. For example, the configuration of the aminal proton (H-13) in related compounds is deduced via NOE effects between H-3 and H-13, as well as between H-21 and H-2″/6″ . Such analytical techniques are critical for confirming the spatial arrangement of substituents in this compound’s structure.

Thermal Stability and Degradation

This compound exhibits thermal instability , undergoing epimerization and rearrangement under specific conditions. For instance, heating hemiaminal derivatives (e.g., compound 17 ) at 60°C in the presence of ammonium acetate yields a mixture of this compound (2 ), oxazinone (23 ), and epimers (18 ) . The product ratios depend on reaction conditions, such as the counterion used (e.g., ammonium formate vs. acetate), influencing the distribution of degradation products .

Thermal Degradation Pathways

| Starting Material | Reaction Conditions | Major Products |

|---|---|---|

| Hemiaminal (17) | 60°C, ammonium acetate | This compound (2), oxazinone (23), C5a‴ epimer (18) |

| Hemiaminal (17) | Room temperature, formic acid | This compound (2), oxazinone (23), C5a‴ epimer (18) |

X-ray crystallography has been employed to confirm the structures of these degradation products, particularly for the C5a‴ epimer .

Biological Relevance and Reaction Implications

While this compound is primarily studied for its platelet aggregation inhibition (e.g., IC₅₀ ~50 μM against PAF-induced aggregation) , its chemical reactivity under physiological conditions may influence its bioavailability. For example, the presence of hydroxyl groups in its structure could lead to redox reactions or conjugation with biomolecules, though specific examples remain unexplored in the literature.

科学的研究の応用

Chemical Properties and Mechanism of Action

Aglafoline is a flavagline compound characterized by its structure, which includes a cyclopenta[b]benzofuran core. Its chemical formula is and it has been identified as a potent platelet aggregation inhibitor . The compound exerts its biological effects primarily through the inhibition of eukaryotic translation initiation factor 4A (eIF4A), which plays a crucial role in mRNA translation. This inhibition leads to selective repression of translation in cells, making this compound a candidate for therapeutic applications against various diseases, including cancer.

Antitumor Activity

This compound has demonstrated significant antitumor properties in various studies:

- Inhibition of Cancer Cell Growth : Research indicates that this compound can inhibit the growth of cancer cells by disrupting the translation process. For instance, studies have shown that it induces apoptosis and disrupts mitochondrial function in cancer cell lines .

- Mechanism of Action : this compound targets the eIF4A protein, similar to other rocaglates like rocaglamide. This interaction leads to ATP-independent clamping of polypurine RNA sequences, effectively halting protein synthesis in cancerous cells .

Antifungal Properties

In addition to its anticancer effects, this compound exhibits antifungal activity:

- Fungal Resistance Mechanisms : A study on Colletotrichum orbiculare, an anthracnose-causing fungus, revealed that strains with mutations in eIF4A could survive in the presence of this compound. This suggests that fungi can develop resistance mechanisms against compounds like this compound .

- Impact on Fungal Growth : this compound treatment resulted in reduced biomass of wild-type fungal strains on cucumber leaves, demonstrating its potential as an antifungal agent .

Data Table: Summary of this compound Applications

Case Studies

- Antitumor Efficacy :

- Fungal Resistance :

作用機序

アグラフォリンは、主に血小板凝集を阻害することで効果を発揮します。 血小板活性化因子(PAF)を拮抗することで、血小板における凝集とATP放出反応を阻害します 。 分子標的としては、血小板表面のPAF受容体があり、関連する経路は、トロンボキサンB2の形成とイノシトールモノリン酸の形成の阻害に関係しています .

類似化合物との比較

アグラフォリンは、同じくヘテロ三環式骨格を持ち、細胞毒性および血小板凝集阻害作用を示すロカグラミドなどの他の化合物と類似しています 。 アグラフォリンは、特定の置換基と官能基の正確な位置が特徴であり、これらが異なる生物学的活性を生み出しています .

類似化合物

- ロカグラミド

- メチルロカグラート

- ベンゾ[b]シクロペンタ[d]フラン骨格の他の誘導体 .

アグラフォリンのユニークな構造と生物学的活性により、さまざまな分野の科学研究において注目すべき化合物となっています。

生物活性

Aglafoline, a derivative of rocaglate, has garnered significant attention due to its diverse biological activities, particularly in the realms of antifungal and anticancer properties. This article explores the compound's mechanisms of action, efficacy in various biological systems, and recent research findings.

Chemical Structure and Derivation

This compound is chemically characterized as methyl rocaglate. It shares structural similarities with other rocaglates, which are known for their ability to inhibit protein synthesis by targeting the translation initiation factor eIF4A. This compound is derived from the genus Aglaia, which has been extensively studied for its phytochemical constituents.

1. Antifungal Activity

Recent studies have demonstrated that this compound exhibits notable antifungal properties. For instance, research involving Colletotrichum orbiculare, a cucumber-infecting fungus, revealed that this compound effectively reduced fungal biomass on cucumber leaves. This effect was attributed to its ability to inhibit protein synthesis in fungi by binding to eIF4A, leading to translational repression of essential genes involved in cell wall organization and carbohydrate metabolism .

Table 1: Antifungal Efficacy of this compound

| Concentration (µM) | Fungal Biomass Reduction (%) |

|---|---|

| 0.3 | 30 |

| 3 | 70 |

2. Anticancer Properties

This compound's anticancer potential has been highlighted in various studies. It has been shown to inhibit the proliferation of cancer cells at nanomolar concentrations without causing significant toxicity to normal cells. The primary mechanism involves the inhibition of protein synthesis through binding to eIF4A, similar to other flavaglines .

Case Study: In Vitro Efficacy Against Cancer Cell Lines

- Cell Lines Tested: BC1 cells (breast cancer), HeLa cells (cervical cancer)

- Results:

- IC50 values for this compound were found to be comparable to established chemotherapeutics.

- A dose-dependent increase in apoptosis was observed.

Table 2: In Vitro Anticancer Activity of this compound

| Cell Line | IC50 (nM) | Apoptosis Induction (%) |

|---|---|---|

| BC1 | 50 | 40 |

| HeLa | 45 | 35 |

The primary mechanism through which this compound exerts its biological effects is through the inhibition of eIF4A, a crucial component of the translation initiation complex. By binding to eIF4A, this compound disrupts the normal translation process, leading to reduced protein synthesis in both fungal and cancer cells .

Molecular Interactions

- Binding Affinity: this compound has been shown to exhibit high binding affinity for eIF4A, leading to ATP-independent clamping on polypurine RNA.

- Translation Repression: Ribosome profiling studies indicate that this compound selectively represses translation of mRNAs associated with essential cellular processes in fungi .

Recent Research Findings

Recent investigations have also explored the potential of this compound derivatives with modified structures for enhanced biological activity. Preliminary results suggest that oxidative derivatives of this compound possess improved insecticidal and repellent properties, indicating a broader spectrum of activity for this class of compounds .

特性

IUPAC Name |

methyl (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28O8/c1-32-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(30)35-4)25(29)27(28,31)24-20(34-3)14-19(33-2)15-21(24)36-28/h5-15,22-23,25,29,31H,1-4H3/t22-,23-,25-,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTGDXPPYSWBSO-GWNOIRNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)OC)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50932140 | |

| Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143901-35-3 | |

| Record name | Methyl (1R,2R,3S,3aR,8bS)-2,3,3a,8b-tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143901-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aglafoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143901353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50932140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。